propachlor ESA

Description

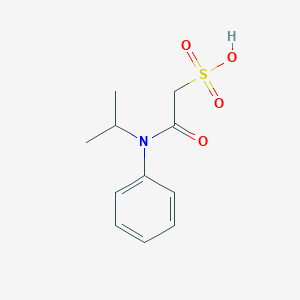

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJLBDHMMCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891452 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123732-85-4 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propachlor Ethanesulfonic Acid (ESA): A Comprehensive Technical Overview

Propachlor (B1678252) ethanesulfonic acid (ESA) is an organosulfonic acid and a primary metabolite of the chloroacetanilide herbicide, propachlor.[1] As a significant environmental transformation product, its detection and characterization are crucial for environmental monitoring and toxicological assessment. This guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to propachlor ESA.

Chemical Structure and Properties

This compound is formed through the metabolic transformation of its parent compound, propachlor.[2] The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | [1] |

| Molecular Formula | C11H15NO4S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Monoisotopic Mass | 257.07217913 Da | [1] |

| Canonical SMILES | CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | [1] |

| InChI Key | BFSZJLBDHMMCAH-UHFFFAOYSA-N | [1] |

| CAS Number | 123732-85-4 | [1] |

Metabolic Pathway

Propachlor undergoes metabolism in the environment, leading to the formation of several degradation products, with this compound being a major metabolite.[3] The transformation involves the substitution of the chlorine atom with an ethanesulfonic acid group.

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction followed by chromatographic separation and detection. The following protocols are based on methodologies developed by the U.S. Environmental Protection Agency and the U.S. Geological Survey for the determination of acetamide (B32628) herbicides and their degradation products.

Sample Preparation: Extraction from Soil

This protocol details the extraction of this compound from soil samples.[1][4]

Workflow:

Detailed Steps:

-

Extraction: A 50-gram soil sample is mixed with 100 mL of an acetonitrile and water solution (90:10 v/v). The mixture is then shaken for one hour to ensure efficient extraction of the analyte.

-

Filtration: The resulting slurry is filtered to separate the liquid extract from the solid soil particles.

-

Concentration: The filtered extract is concentrated using a rotary evaporator to reduce the volume and increase the analyte concentration.

-

Reconstitution: The concentrated sample is reconstituted in a suitable mobile phase for chromatographic analysis.

Analytical Determination: Liquid Chromatography-Mass Spectrometry (LC/MS)

This protocol outlines the analysis of this compound using online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS).[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Online Solid-Phase Extraction system with an octadecylsilane (B103800) (C18) cartridge

-

Mass Spectrometer (MS) detector

Procedure:

-

Online SPE: A 10 mL water sample is passed through an online SPE cartridge to concentrate the analyte and remove interfering matrix components.

-

Chromatographic Separation: The analyte is eluted from the SPE cartridge onto a C18 analytical column. A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both with formic acid.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Detection is performed using electrospray ionization (ESI) in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

Propachlor Ethanesulfonic Acid (ESA): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252) ethanesulfonic acid (ESA) is a major, persistent, and mobile degradation product of the chloroacetanilide herbicide propachlor.[1][2] Its presence in soil and water systems is of significant environmental concern due to its potential for long-range transport and contamination of water resources. This technical guide provides an in-depth overview of propachlor ESA, including its chemical properties, formation pathways, analytical methodologies for its detection, and available toxicological data. The information is intended to serve as a valuable resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Identity and Properties

This compound, with the IUPAC name 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid, is an organosulfonic acid and an anilide.[3] It is a metabolite of the herbicide propachlor.[3] The chemical and physical properties of propachlor and this compound are summarized in Table 1.

| Property | Propachlor | This compound |

| IUPAC Name | 2-chloro-N-phenyl-N-propan-2-ylacetamide | 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid |

| CAS Number | 1918-16-7 | 123732-85-4 |

| Molecular Formula | C₁₁H₁₄ClNO | C₁₁H₁₅NO₄S |

| Molecular Weight | 211.69 g/mol | 257.31 g/mol |

| Appearance | Light tan solid | Not specified |

| Water Solubility | 580 mg/L at 25°C | High (due to sulfonic acid group) |

| Log Kow | 2.2 | Not specified |

Data sourced from PubChem CID 4931 and 16212221.[3][4]

Formation and Environmental Fate

This compound is formed from the parent herbicide propachlor primarily through microbial degradation in soil.[4] The major pathway involves the conjugation of propachlor with glutathione (B108866), a process mediated by glutathione S-transferases present in microorganisms.[2][5] This is a detoxification pathway that leads to the formation of more water-soluble and mobile metabolites, including this compound.[2][5]

Due to its anionic character under normal environmental pH, this compound exhibits high mobility in soils and has a low affinity for adsorption to soil particles.[1] This, coupled with its persistence, leads to a high potential for leaching into groundwater and transport into surface water bodies.[1] Studies have shown that this compound is often detected more frequently and at higher concentrations in water samples than the parent propachlor compound.

Signaling Pathway of Propachlor Metabolism

Caption: Metabolic pathway of propachlor to this compound.

Experimental Protocols for Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following protocols are synthesized from methods developed for the determination of propachlor and its metabolites in soil and water.

Analysis of this compound in Soil

This method is suitable for the determination of this compound in field soil samples.

3.1.1. Extraction

-

Weigh a 50 g subsample of soil into a flask.

-

Add 100 mL of a 50% acetonitrile (B52724)/water solution.

-

Shake the flask overnight on a mechanical shaker.

-

Filter the extract through a Büchner funnel with a glass fiber filter.

3.1.2. Cleanup and Analysis

-

Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

-

The resulting aqueous phase contains the acidic metabolites, including this compound.

-

Further cleanup and separation can be achieved using solid-phase extraction (SPE) with an appropriate sorbent.

-

Final determination is typically performed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.[1]

Analysis of this compound in Water

This method is applicable for the determination of this compound in ground and surface water samples.

3.2.1. Sample Preparation

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

3.2.2. Online Solid-Phase Extraction and LC/MS Analysis

-

An automated online SPE system is used for sample concentration and cleanup.

-

A 10 mL aliquot of the filtered water sample is injected into the system.

-

The sample is passed through an octadecylsilane (B103800) (C18) SPE cartridge, where this compound is retained.

-

The retained analytes are then eluted from the SPE cartridge directly onto an LC column.

-

Separation is achieved using a reverse-phase LC column with a suitable mobile phase gradient.

-

Detection and quantification are performed using a mass spectrometer.[3]

Table 2: Instrumental Conditions for LC/MS Analysis

| Parameter | Setting |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with a suitable modifier (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS Detector | Triple quadrupole or high-resolution mass spectrometer |

| Monitored Ions | Precursor and product ions specific to this compound |

Experimental Workflow Diagram

Caption: Analytical workflow for this compound in soil and water.

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited. The toxicological assessment often relies on data from the parent compound, propachlor.

Propachlor Toxicology:

-

Carcinogenicity: The U.S. EPA has classified propachlor as "Likely to be Carcinogenic to Humans".[1]

-

Acute Toxicity: Propachlor has low acute toxicity via the oral, dermal, and inhalation routes.[6]

-

Irritation: It is a severe eye irritant and a slight dermal irritant.[6]

-

Sensitization: Propachlor is a strong dermal sensitizer.[6]

Table 3: Acute Toxicity of Propachlor

| Route | Species | Value |

| Oral LD₅₀ | Rat | 1.8 g/kg |

| Dermal LD₅₀ | Rabbit | >20 g/kg |

| Inhalation LC₅₀ | Rat | ≥1.2 mg/L |

Data sourced from OEHHA (2003).[6]

Given that this compound is a major and persistent metabolite, further research into its specific toxicological profile is warranted to fully assess the environmental and human health risks associated with propachlor use.

Conclusion

This compound is a key environmental metabolite of the herbicide propachlor, characterized by its high persistence and mobility in soil and water. Its frequent detection in environmental samples necessitates robust and sensitive analytical methods for monitoring and risk assessment. While detailed toxicological data for this compound is currently lacking, the known toxicity of the parent compound highlights the importance of understanding the potential health effects of its major degradation products. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in future research and regulatory efforts.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 4. Propachlor (EHC 147, 1993) [inchem.org]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

Propachlor Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252) (2-chloro-N-isopropylacetanilide) is a pre-emergent herbicide used for controlling annual grasses and some broadleaf weeds. Its fate in the soil environment is a critical aspect of its ecological impact. This technical guide provides an in-depth overview of the degradation pathways of propachlor in soil, focusing on both microbial and abiotic mechanisms. It details the key bacterial strains and enzymes involved in its biodegradation, identifies the primary intermediate and final breakdown products, and presents quantitative data on degradation kinetics. Furthermore, this guide outlines comprehensive experimental protocols for studying propachlor degradation in soil, from microcosm setup to advanced analytical techniques. Visual diagrams of the degradation pathways and experimental workflows are provided to facilitate a clear understanding of the processes.

Introduction

Propachlor is an acetanilide (B955) herbicide that has been in use for several decades. Understanding its persistence and degradation in soil is paramount for assessing its environmental risk, ensuring food safety, and developing effective bioremediation strategies. The primary mechanism for propachlor dissipation from soil is microbial degradation, although abiotic processes can also contribute under specific conditions. This guide synthesizes current scientific knowledge on the complex processes governing the breakdown of propachlor in the soil matrix.

Microbial Degradation of Propachlor

Microbial activity is the main driver of propachlor degradation in soil.[1] Several soil microorganisms have been identified that can utilize propachlor as a source of carbon and energy, leading to its complete mineralization to carbon dioxide.[1][2][3][4] Two well-characterized bacterial strains, Pseudomonas sp. PEM1 and Acinetobacter sp. BEM2, exhibit distinct degradation pathways.[1][2][3][4]

Degradation Pathway by Pseudomonas sp. PEM1

Pseudomonas sp. PEM1 initiates the degradation of propachlor by dehalogenation, followed by a series of enzymatic reactions that cleave the amide bond and the aromatic ring. The key intermediates in this pathway are N-isopropylacetanilide, acetanilide, and acetamide, with the ultimate mineralization of the aromatic ring to CO2.[1][4]

Below is a diagram illustrating the degradation pathway of propachlor by Pseudomonas sp. PEM1.

References

- 1. Role of Soil pH in the Development of Enhanced Biodegradation of Fenamiphos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport and Environmental Risks of Propachlor Within the Soil–Plant–Water Phase as Affected by Dissolved Organic Matter as a Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of Propachlor and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the herbicide propachlor (B1678252). It details its degradation pathways in soil and water, identifies its major metabolites, and summarizes its mobility and persistence in the environment. The information is compiled from various scientific sources to support environmental risk assessment and research.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) is an acetanilide (B955) herbicide formerly used for the pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn and sorghum.[1] Although its use has been discontinued (B1498344) in some regions, understanding its environmental behavior remains crucial due to its potential persistence and the mobility of its degradation products.[1][2] Microbial degradation is the primary mechanism of its dissipation from soil.[3]

Physicochemical Properties

The environmental transport and fate of a pesticide are largely governed by its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClNO | [4] |

| Molecular Weight | 211.69 g/mol | [4] |

| Water Solubility | 580 mg/L at 20°C | [5] |

| Vapor Pressure | 7.5 x 10⁻⁴ mm Hg at 25°C | [4] |

| Henry's Law Constant | 3.6 x 10⁻⁷ atm-m³/mol (estimated) | [4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 73 - 125 | [4] |

Environmental Degradation Pathways

Propachlor dissipates in the environment through a combination of biotic and abiotic processes. The major routes are microbial degradation in soil and, to a lesser extent, photolysis.[2] Hydrolysis is not considered a significant degradation pathway.[4]

Microbial transformation is the most significant pathway for propachlor degradation in the environment.[4] The rate of degradation is influenced by soil type, moisture, temperature, and the microbial population present.[6][7]

-

Aerobic Soil Metabolism: Propachlor degrades rapidly in aerobic soils, with reported half-lives (DT₅₀) ranging from 2 to 14 days at recommended application rates.[6][8] The degradation proceeds primarily through microbial hydrolysis.[4] Two distinct aerobic degradation pathways have been identified in soil bacteria:

-

Pathway 1 (Pseudomonas sp.): Propachlor is first dehalogenated to N-isopropylacetanilide. This intermediate is then transformed into acetanilide, followed by acetamide, and eventually catechol, which undergoes ring cleavage.[3]

-

Pathway 2 (Acinetobacter sp.): This pathway also begins with dehalogenation to N-isopropylacetanilide. However, the subsequent step involves cleavage to form N-isopropylaniline, which is then metabolized to isopropylamine (B41738) and catechol.[3]

-

-

Anaerobic Soil/Water Metabolism: Under anaerobic conditions, propachlor degradation is slower.[4] A half-life of 146 days was observed in an anaerobic lake water/sediment system.[4] Reductive dechlorination may be an initial breakdown mechanism in anaerobic environments.[9]

-

Hydrolysis: Propachlor is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (5, 7, and 9) over a 30-day period.[4] Therefore, hydrolysis is not a significant dissipation route.

-

Photolysis (Photodegradation): Propachlor can undergo photolysis. In aqueous solutions, it has a reported photolysis half-life of 18 days.[8] On soil surfaces, photodegradation also occurs, with half-lives ranging from 12 to 40 days under natural sunlight, depending on the soil type.[10] The process is generally faster in water than on soil, but the presence of organic matter in soil can accelerate the degradation.[10] Photolysis under UV light is much more rapid, leading to products like N-isopropyloxindole.[11]

The following diagram illustrates the primary microbial degradation pathways of propachlor.

Major Metabolites

Several metabolites are formed during the degradation of propachlor. The major and most frequently detected degradates are acidic metabolites that are more mobile and persistent than the parent compound.[2]

| Metabolite Name | Common Abbreviation | Formation Pathway | Environmental Significance |

| Propachlor ethanesulfonic acid | Propachlor ESA | Aerobic Soil Metabolism | Persistent and mobile; high potential to leach into groundwater.[2][6] |

| Propachlor oxanilic acid | Propachlor OA | Aerobic Soil Metabolism | Persistent and mobile; high potential to leach into groundwater.[2][6] |

| N-isopropylacetanilide | - | Microbial Dehalogenation | Initial intermediate in both major degradation pathways.[3] |

| N-isopropylaniline | - | Microbial Metabolism (Pathway 2) | Intermediate identified in studies with Acinetobacter sp.[3][4] |

| 2-hydroxy-N-(1-methylethyl)-N-phenyl acetamide | Hydroxypropachlor | Microbial Hydrolysis | Identified soil metabolite.[4] |

Environmental Mobility and Persistence

Propachlor's mobility in soil is governed by its relatively low soil sorption coefficient (Koc values of 73-125), which suggests high mobility.[4] This high mobility, coupled with the even greater mobility of its acidic ESA and OA metabolites, creates a potential for groundwater contamination.[2] Detections of propachlor and its metabolites have been reported in some wells, confirming their ability to leach under certain conditions.[2] Factors that increase the likelihood of leaching include soils with low microbial activity, high permeability, and a shallow water table.[2]

The persistence of propachlor is highly variable and condition-dependent.

| Compartment | Process | Half-life (DT₅₀) | Conditions | Reference(s) |

| Soil (Field) | Overall Dissipation | 1 - 6 days | - | [2] |

| Soil (Lab) | Aerobic Metabolism | 2 - 14 days | Typical application rates | [6] |

| Soil (Lab) | Aerobic Metabolism | 5 days (typical) | 20°C | [8] |

| Water-Sediment | Anaerobic Metabolism | 146 days | Lake water/sediment system | [4] |

| Water (pH 7) | Aqueous Photolysis | 18 days | - | [8] |

| Water (pH 5, 7, 9) | Hydrolysis | Stable | 30-day incubation | [4] |

| Atmosphere | Reaction with OH radicals | ~18 hours (estimated) | - | [4] |

While the parent propachlor is not highly persistent under most aerobic field conditions, its major acid degradates are significantly more recalcitrant and can persist in soil and groundwater.[2][6]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing environmental fate studies. Below are summaries of typical protocols used to assess the degradation and mobility of propachlor.

This type of study aims to determine the rate of degradation of propachlor in soil under controlled aerobic conditions.

-

Soil Selection and Preparation: Select and characterize the soil (e.g., texture, organic carbon content, pH, microbial biomass). The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application: A solution of propachlor (often ¹⁴C-labeled for tracking) in a suitable solvent is applied to the soil samples to achieve the desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring continuous air exchange.

-

Sampling: Duplicate or triplicate samples are removed at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extraction and Analysis:

-

Soil samples are extracted using an appropriate solvent system, such as acetonitrile/water.[12][13]

-

The extract is partitioned, often with methylene (B1212753) chloride, to separate the parent compound and neutral metabolites from the more polar acidic metabolites.[12]

-

The different fractions are analyzed to quantify the parent propachlor and its metabolites. Analytical techniques typically include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with a nitrogen-specific or MS detector.[12]

-

-

Data Analysis: The dissipation curve of propachlor is plotted, and the time to 50% dissipation (DT₅₀) is calculated using first-order kinetics or other appropriate models.

The following diagram illustrates a typical workflow for a soil degradation study.

This protocol, as described in studies like one by ACS Omega, measures the extent to which propachlor binds to soil particles.[14]

-

Soil and Solution Preparation: A known mass of soil is mixed with a series of aqueous solutions (typically 0.01 M CaCl₂) containing varying concentrations of propachlor.[14]

-

Equilibration: The soil-solution suspensions are shaken for a set period (e.g., 24 hours) at a constant temperature to reach equilibrium.[14]

-

Separation and Analysis: The suspensions are centrifuged to separate the soil from the aqueous phase. The concentration of propachlor remaining in the supernatant (aqueous phase) is measured by HPLC.[14]

-

Calculation: The amount of propachlor sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The data are fitted to sorption isotherms (e.g., Freundlich) to determine the Koc value.

-

Desorption: For desorption, the supernatant is replaced with a fresh propachlor-free solution, and the process is repeated to measure the amount of propachlor released from the soil.[14]

Conclusion

The environmental fate of propachlor is characterized by rapid microbial degradation of the parent compound under most aerobic soil conditions. However, this degradation leads to the formation of highly mobile and persistent acidic metabolites, primarily this compound and propachlor OA, which pose a risk of leaching into groundwater. Abiotic processes such as hydrolysis are insignificant, while photolysis contributes to its degradation in water and on soil surfaces. A thorough understanding of these pathways and the factors influencing them is essential for evaluating the long-term environmental impact of propachlor use.

References

- 1. Propachlor - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. yen.ac.ntu.edu.tw [yen.ac.ntu.edu.tw]

- 8. Propachlor (Ref: CP 31393) [sitem.herts.ac.uk]

- 9. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 14. pubs.acs.org [pubs.acs.org]

Propachlor Ethanesulfonic Acid (ESA): An In-depth Technical Guide to its Role as a Water Contaminant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propachlor (B1678252), a chloroacetanilide herbicide, has been utilized for the pre-emergent control of grassy and broadleaf weeds in various agricultural settings.[1][2] Its application has led to the emergence of its degradation products in the environment, with propachlor ethanesulfonic acid (ESA) being a significant metabolite.[1][3] This technical guide provides a comprehensive overview of propachlor ESA as a water contaminant, detailing its chemical properties, environmental fate, analytical detection methodologies, and toxicological significance. The persistence and mobility of propachlor and its degradates in soil and water systems underscore the importance of understanding their behavior and potential impact.[4]

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of the herbicide propachlor.[3] The chemical and physical properties of both the parent compound, propachlor, and its ESA metabolite are summarized below.

| Property | Propachlor | This compound |

| IUPAC Name | 2-chloro-N-isopropylacetanilide[1] | 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid[3] |

| Synonyms | Ramrod, 2-Chloro-N-(1-methylethyl)-N-phenylacetamide[1] | 2-oxo-2-[phenyl(propan-2-yl)amino]ethanesulfonic acid[3] |

| Molecular Formula | C₁₁H₁₄ClNO[1] | C₁₁H₁₅NO₄S[3] |

| Molecular Weight | 211.69 g/mol [1] | 257.31 g/mol [3] |

| CAS Number | 1918-16-7[1] | 123732-85-4[3] |

| Appearance | Light tan solid[1] | Not specified |

| Water Solubility | 700 mg/L (at 20°C)[5] | Not specified |

| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg[5] | Not specified |

| Log Octanol/Water Partition Coefficient | 1.61[5] | Not specified |

Environmental Fate and Transport

The environmental persistence of propachlor is influenced by factors such as soil type, moisture, and microbial activity.[4] Microbial degradation is a primary mechanism for the dissipation of acylanilides from soil.[6]

Degradation Pathways

Propachlor degrades in the environment to form several metabolites, including this compound and propachlor oxanilic acid (OXA).[1] The formation of this compound involves a bimolecular nucleophilic substitution (SN2) mechanism.[7] Studies on soil bacteria have identified different degradation pathways. For instance, Pseudomonas sp. strain PEM1 degrades propachlor to intermediates including N-isopropylacetanilide, acetanilide, and acetamide (B32628), while Acinetobacter sp. strain BEM2 metabolizes it to N-isopropylacetanilide and N-isopropylaniline.[6]

Occurrence in Water

Due to its solubility and mobility, propachlor and its degradates can leach into groundwater and be transported into surface water via runoff.[4] Detections of propachlor and its metabolites have been reported in some wells, with concentrations ranging from 0.02 to 3.5 ppb.[4] A U.S. Environmental Protection Agency (EPA) report noted that propachlor was found in 132 of 1,144 surface water samples and 2 of 76 groundwater samples analyzed.[5] The maximum concentration found was 10 µg/L in surface water and 0.12 µg/L in groundwater.[5]

| Water Source | Samples Analyzed | Samples with Detections | Maximum Concentration |

| Surface Water | 1,144 | 132 | 10 µg/L[5] |

| Groundwater | 76 | 2 | 0.12 µg/L[5] |

Toxicological Profile

Propachlor

Propachlor is classified as a substance with inadequate human and animal evidence of carcinogenicity.[5] It exhibits low acute oral and dermal toxicity.[2][8] However, it is considered a severe eye irritant and a strong dermal sensitizer.[8] The EPA has established a reference dose (RfD) for propachlor.[5] In Australia, the acceptable daily intake (ADI) for propachlor is 0.02 mg per kg of body weight, and the drinking water guideline value is 0.07 mg/L.[2]

This compound

Toxicological data specifically for this compound is less extensive than for the parent compound. However, studies on the ethane (B1197151) sulfonate (ESA) metabolite of a structurally similar herbicide, alachlor (B1666766), have shown that the ESA metabolite has substantially lower toxicity than the parent compound.[9] These studies indicated that alachlor ESA did not produce adverse effects in pregnant rats or their offspring at the highest doses tested and that its subchronic and developmental toxicity is low.[9] This suggests that the risk posed by ESA metabolites at the low levels typically found in the environment may be minimal.[9]

Analytical Methods for Detection in Water

The detection of propachlor and its degradation products in water at low concentrations requires sensitive analytical methods. The most common and effective techniques involve solid-phase extraction (SPE) to concentrate the analytes from the water sample, followed by liquid chromatography (LC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for separation and detection.[10][11][12][13]

Experimental Protocol: Determination of Acetamide Herbicides and their Degradation Products in Water

The following protocol is based on the U.S. Geological Survey (USGS) method for the analysis of acetamide herbicides and their degradation products.[10][11]

1. Sample Preparation:

-

Filter water samples to remove particulate matter.[10]

-

No further pre-concentration is required if using an online SPE system.[10]

2. Online Solid-Phase Extraction (SPE):

-

SPE Cartridge: Octadecylsilane (C18) is used as the solid-phase extraction media.[10]

-

Sample Loading: A 10 mL aliquot of the filtered water sample is injected and passed through the SPE cartridge.[10]

-

Analyte Elution: The trapped analytes are eluted from the SPE cartridge directly into the LC system using the mobile phase.

3. Liquid Chromatography/Mass Spectrometry (LC/MS) Analysis:

-

LC Column: A suitable reversed-phase column, such as an Acclaim RSLC C18 (2.2 µm, 2.1x100mm), is used for chromatographic separation.[3]

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique.[3] Detection is performed using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity.

4. Quality Control:

-

Spiked reagent water, groundwater, and surface water samples are analyzed to determine method performance, including method detection limits (MDLs) and analyte recoveries.[10]

| Analyte | Method Detection Limit (µg/L) | Mean Recovery in Groundwater (%) | Mean Recovery in Surface Water (%) |

| Propachlor | 0.004 - 0.051 | 62.3 - 95.5 | 62.3 - 95.5 |

| Propachlor Oxanilic Acid (OXA) | 0.004 - 0.051 | 62.3 - 95.5 | 62.3 - 95.5 |

Note: The provided source combines the recovery data for propachlor and propachlor OXA. The MDL range is for all parent acetamide herbicides and their degradation products in the study.[10]

Microbial Degradation Pathways

Microbial metabolism is a key process in the breakdown of propachlor in the environment.[6][14] Different bacterial species can utilize distinct enzymatic pathways to degrade this herbicide.[6]

References

- 1. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. This compound | C11H15NO4S | CID 16212221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Subchronic, developmental, and genetic toxicology studies with the ethane sulfonate metabolite of alachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 14. Propachlor degradation by a soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of propachlor ESA

An In-depth Technical Guide on the Physical and Chemical Properties of Propachlor (B1678252) ESA

This technical guide provides a comprehensive overview of the known physical and chemical properties of Propachlor ethanesulfonic acid (ESA) and its sodium salt. It is intended for researchers, scientists, and professionals in environmental science and toxicology. This document compiles available data on the physicochemical characteristics, analytical methodologies, and the environmental formation pathway of Propachlor ESA.

Introduction

This compound is a major degradation product of the herbicide propachlor, an acetanilide (B955) herbicide used for the pre-emergence control of grassy and broadleaf weeds.[1] As a metabolite, this compound is frequently detected in soil and water samples and is of interest in environmental monitoring and risk assessment.[1] This guide summarizes the available data on its physical and chemical properties, as well as those of its parent compound, propachlor, for comparative context.

Physical and Chemical Properties

This compound Sodium Salt

| Property | Value | Source(s) |

| CAS Number | 947601-88-9 | [3] |

| Molecular Formula | C₁₁H₁₄NNaO₄S | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | -93.9 °C (for a 100 µg/mL solution in Methanol) | [4] |

| Boiling Point | 65 °C (for a 100 µg/mL solution in Methanol) | [4] |

| Water Solubility | No data available | [2] |

This compound (Acid Form)

| Property | Value | Source(s) |

| CAS Number | 123732-85-4 | [5] |

| Molecular Formula | C₁₁H₁₅NO₄S | [6] |

| Molecular Weight | 257.31 g/mol | [6] |

| XLogP3 | 0.5 | [6] |

| pKa | No data available |

Propachlor (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 1918-16-7 | [7] |

| Molecular Formula | C₁₁H₁₄ClNO | [7] |

| Molecular Weight | 211.69 g/mol | [7] |

| Appearance | Light tan solid | [7] |

| Melting Point | 77 °C | [7] |

| Boiling Point | 110 °C at 0.03 mmHg | [8] |

| Water Solubility | 580 mg/L at 20 °C | [8] |

| log Kₒw | 1.62 - 2.30 | [8] |

Experimental Protocols

Detailed experimental protocols for determining the fundamental physical properties of pure this compound are scarce. However, analytical methods for its detection and quantification in environmental samples have been documented.

Analysis of Propachlor and its Metabolites in Soil

This method is designed for the determination of propachlor and its acidic and neutral metabolites in soil.

-

Principle : The procedure involves an exhaustive Soxhlet extraction of a soil sample using a 50% acetonitrile/water solution. The extract is then concentrated by rotary evaporation to remove the acetonitrile. A subsequent liquid-liquid partition with methylene (B1212753) chloride separates the acidic metabolites (including this compound), which remain in the aqueous phase, from the parent propachlor and neutral metabolites, which move to the organic phase.[9]

-

Aqueous Phase Cleanup : The aqueous fraction containing the acidic metabolites is passed through a disposable Solid Phase Extraction (SPE) column with a strong anion exchanger (SAX). The metabolites are then eluted with a buffer solution.[9]

-

Organic Phase Cleanup : The methylene chloride fraction is evaporated and redissolved in ethyl acetate. Cleanup is performed using a disposable NH₂ column.[9]

-

Quantification : The final determination is carried out using High-Performance Liquid Chromatography (HPLC) with a C18 analytical column and UV detection at 210 nm.[9]

Analysis of Acetamide (B32628) Herbicides and Degradation Products in Water

This method is used for the determination of various acetamide herbicides and their degradation products, including this compound, in water samples.

-

Principle : The method utilizes online solid-phase extraction (SPE) followed by liquid chromatography/mass spectrometry (LC/MS).[10]

-

Sample Preparation : A 10 mL water sample is filtered.[10]

-

Extraction : The filtered sample is passed through an octadecylsilane (B103800) (C18) SPE cartridge using automated equipment.[10]

-

Analysis : The analytes are eluted from the SPE cartridge directly into the LC/MS system for separation and detection.[10]

-

Performance : Method detection limits for parent acetamide herbicides and their degradation products are reported to be in the range of 0.004 to 0.051 µg/L.[10]

Environmental Fate and Degradation Pathway

This compound is not used in pharmaceutical signaling pathways. Its relevance lies in its formation as an environmental degradate of the herbicide propachlor. The primary mechanism for the formation of this compound is through a bimolecular nucleophilic substitution (S(_{N})2) reaction.[1] In biological systems, this often involves an initial conjugation with glutathione.[11]

Caption: Degradation pathway of Propachlor to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. hpc-standards.com [hpc-standards.com]

- 3. scbt.com [scbt.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound Na-salt, Pestanal CAS#: 123732-85-4 [m.chemicalbook.com]

- 6. This compound | C11H15NO4S | CID 16212221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propachlor | C11H14ClNO | CID 4931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propachlor (EHC 147, 1993) [inchem.org]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 11. ars.usda.gov [ars.usda.gov]

Microbial Transformation of Propachlor to Ethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor (B1678252), a chloroacetanilide herbicide, undergoes microbial degradation in the environment, leading to the formation of various metabolites. Among these, propachlor ethanesulfonic acid (ESA) is a significant and frequently detected terminal metabolite. This technical guide provides an in-depth overview of the core microbial processes believed to be responsible for the transformation of propachlor to its ESA derivative. While direct and complete microbial pathways are still an active area of research, the available evidence strongly points towards a detoxification mechanism analogous to the mercapturic acid pathway observed in higher organisms. This guide summarizes the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the proposed metabolic pathways and workflows.

Introduction

Propachlor (2-chloro-N-isopropylacetanilide) has been widely used for pre-emergent control of grassy and broadleaf weeds. Due to its environmental prevalence, understanding its fate and the metabolic pathways of its degradation is crucial for environmental risk assessment and bioremediation strategies. Microbial degradation is a primary route of propachlor dissipation in soil and water ecosystems[1]. While several bacterial species, including those from the genera Pseudomonas and Acinetobacter, have been shown to degrade propachlor, these studies often focus on the breakdown of the aromatic ring and do not typically identify ESA as a final product[2][3].

The formation of ethanesulfonic acid (ESA) metabolites from chloroacetanilide herbicides is well-documented and is considered a major detoxification pathway in various biological systems, including microorganisms, plants, and mammals[4]. This transformation is initiated by the conjugation of the parent herbicide with glutathione[4].

Proposed Microbial Pathway for Propachlor to ESA Transformation

The microbial conversion of propachlor to ESA is hypothesized to proceed through a series of enzymatic reactions analogous to the mercapturic acid pathway. This pathway involves the initial conjugation of propachlor with glutathione (B108866), followed by the sequential cleavage of the glutathione molecule and subsequent oxidation of the sulfur moiety.

Step 1: Glutathione Conjugation

The initial and rate-limiting step in this detoxification pathway is the conjugation of propachlor with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme Glutathione S-transferase (GST).

-

Reaction: Propachlor + GSH → Propachlor-S-glutathione + HCl

-

Enzyme: Glutathione S-transferase (GST)

GSTs are a diverse family of enzymes found in a wide range of organisms, including bacteria[5]. In this reaction, the chlorine atom of the chloroacetyl group of propachlor is displaced by the sulfhydryl group of glutathione in a nucleophilic substitution reaction[4].

Step 2: Formation of the Cysteine Conjugate

Following the initial conjugation, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the propachlor-S-glutathione conjugate.

-

Reaction 1: Propachlor-S-glutathione → Propachlor-S-cysteinyl-glycine + Glutamate

-

Enzyme: γ-glutamyltransferase (GGT)

-

-

Reaction 2: Propachlor-S-cysteinyl-glycine → Propachlor-S-cysteine + Glycine

-

Enzyme: Dipeptidase

-

This two-step process results in the formation of the propachlor-cysteine conjugate, a key intermediate in the pathway[6][7].

Step 3: Cleavage of the Cysteine Conjugate and Oxidation to ESA

The final steps leading to the formation of propachlor ESA involve the cleavage of the C-S bond in the propachlor-cysteine conjugate and subsequent oxidation of the sulfur-containing side chain.

-

Reaction: Propachlor-S-cysteine → [Intermediate] → Propachlor Ethanesulfonic Acid (ESA)

-

Enzyme (proposed): Cysteine conjugate β-lyase (C-S lyase) and subsequent oxidases.

It is proposed that a C-S lyase cleaves the cysteine conjugate, releasing the sulfur-containing moiety, which is then oxidized to a sulfonic acid. While the direct involvement of a specific microbial C-S lyase in propachlor degradation to ESA has not been definitively characterized, such enzymes are known to be involved in the metabolism of other xenobiotics[8].

Quantitative Data

Quantitative data on the complete microbial transformation of propachlor to ESA is limited in the scientific literature. Most studies focus on the disappearance of the parent compound or the formation of other intermediates. The following table summarizes representative kinetic data for the degradation of propachlor by specific bacterial strains, which provides context for the initial steps of degradation.

| Bacterial Strain | Substrate | Initial Concentration (mM) | Generation Time (h) | Ks (mM) | Reference |

| Pseudomonas sp. PEM1 | Propachlor | 0.6 | 3.4 | 0.17 ± 0.04 | [3] |

| Acinetobacter sp. BEM2 | Propachlor | 0.6 | 3.1 | 0.3 ± 0.07 | [3] |

Ks: Half-saturation constant

Experimental Protocols

This section outlines general methodologies for studying the microbial degradation of propachlor.

Enrichment and Isolation of Propachlor-Degrading Microorganisms

-

Medium Preparation: A minimal salts medium (MSM) is prepared containing essential minerals and trace elements. Propachlor is added as the sole source of carbon and nitrogen.

-

Inoculation: Soil or water samples from a propachlor-contaminated site are used to inoculate the MSM.

-

Enrichment: The cultures are incubated under appropriate conditions (e.g., 28-30°C, shaking) and serially transferred to fresh medium to enrich for microorganisms capable of utilizing propachlor.

-

Isolation: The enriched culture is plated on solid MSM containing propachlor to obtain pure colonies of degrading bacteria.

Biodegradation Assays

-

Culture Preparation: Isolated bacterial strains are grown in a suitable liquid medium (e.g., nutrient broth) to obtain sufficient biomass.

-

Cell Harvesting and Washing: Cells are harvested by centrifugation, washed with a sterile buffer (e.g., phosphate (B84403) buffer) to remove residual medium, and resuspended in MSM.

-

Initiation of Degradation: Propachlor is added to the cell suspension at a known concentration.

-

Sampling and Analysis: Aliquots are taken at regular intervals. The concentrations of propachlor and its metabolites are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Enzyme Assays

-

Preparation of Cell-Free Extracts: Bacterial cells are disrupted by methods such as sonication or French press to release intracellular enzymes.

-

Glutathione S-Transferase (GST) Activity: GST activity can be measured spectrophotometrically by monitoring the conjugation of a model substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione.

-

Identification of Metabolites: The formation of propachlor-glutathione and subsequent conjugates can be monitored by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Proposed Microbial Degradation Pathway of Propachlor to ESA

Caption: Proposed enzymatic pathway for the microbial transformation of propachlor to ESA.

Experimental Workflow for Studying Propachlor Biodegradation

Caption: General experimental workflow for the study of microbial degradation of propachlor.

Conclusion and Future Directions

The microbial transformation of propachlor to its ethanesulfonic acid (ESA) metabolite is a critical detoxification pathway in the environment. While a complete, definitively characterized microbial pathway is yet to be fully elucidated, the evidence strongly supports a mechanism analogous to the mercapturic acid pathway, initiated by glutathione S-transferase. Future research should focus on the isolation and characterization of the specific microorganisms and enzymes involved in each step of this proposed pathway, particularly the C-S lyase responsible for the final conversion to ESA. A deeper understanding of these microbial processes will be invaluable for developing enhanced bioremediation strategies for chloroacetanilide herbicides and for refining environmental fate models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation [mdpi.com]

- 6. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Propachlor ESA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propachlor (B1678252) is a chloroacetanilide herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including propachlor ethanesulfonic acid (ESA). Due to its potential to contaminate water sources, sensitive and reliable analytical methods are crucial for monitoring propachlor ESA in environmental samples.[2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.

Analytical Methods Overview

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in water samples due to its high sensitivity and specificity.[2] U.S. EPA Method 535 provides a standardized protocol for the analysis of chloroacetanilide herbicide degradates, including this compound, in drinking water.[2][4]

Quantitative Data

| Parameter | Matrix | Method | Value | Reference |

| Method Detection Limit (MDL) | Reagent Water | LC-MS/MS (Ion Trap) | 0.0060 - 0.043 µg/L | [4] |

| Method Detection Limit (MDL) | Reagent Water | LC-MS/MS (Triple Quadrupole) | 0.057 - 0.11 µg/L | [4] |

| Method Detection Limit | Natural Water | Online SPE-LC/MS | 0.004 to 0.051 µg/L | [3][5] |

| Mean Recovery | Ground and Surface Water | Online SPE-LC/MS | 62.3% to 117.4% | [3][5] |

| Mean Recovery | Reagent Water | Online SPE-LC/MS | 90.3% to 118.3% | [5] |

| Linearity (R²) | Drinking Water | LC-MS/MS | >0.997 | [2] |

| Reproducibility (%RSD) | Drinking Water | LC-MS/MS | 2.0% (Surrogate) | [2] |

Experimental Protocol: EPA Method 535 (Modified)

This protocol is based on EPA Method 535 for the analysis of this compound in drinking water.[2][4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect 250 mL water samples. Samples should be stored at or below 6°C and protected from light. Analyze within 14 days of collection.[4]

-

Cartridge Conditioning: Use a solid-phase extraction cartridge containing 0.5 g of nonporous graphitized carbon.[4] Condition the cartridge by passing methanol (B129727) followed by reagent water.

-

Sample Loading: Pass the 250 mL water sample through the conditioned SPE cartridge.

-

Elution: Elute the trapped analytes with a small volume of methanol containing 10 mM ammonium (B1175870) acetate.[4]

-

Concentration and Reconstitution: Concentrate the methanol extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of water containing 5 mM ammonium acetate.[4]

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.[2][4]

-

LC Column: A reversed-phase C18 column (e.g., Hypersil GOLD 50 x 2.1 mm, 3 µm).[2]

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, both containing a suitable modifier like ammonium acetate.

-

Injection Volume: 100 µL.[4]

-

MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[2] Monitor the specific precursor and product ion transitions for this compound.

-

This compound: Precursor ion m/z 256, Product ion m/z 121.[2]

-

-

Quantification: Use an internal standard method for quantification. Butachlor ESA can be used as an internal standard.[2]

Workflow Diagram

Caption: LC-MS/MS workflow for this compound analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the preferred method for this compound, GC-MS is a well-established technique for the analysis of the parent propachlor and other less polar pesticides.[6] Direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging and typically requires a derivatization step to increase its volatility. Information specifically on the GC-MS analysis of this compound is limited in the literature. The following is a general protocol that would require significant method development and validation for this compound.

Experimental Protocol (General Approach)

1. Sample Preparation and Derivatization

-

Extraction: An initial extraction from the sample matrix (e.g., water or soil) would be required. For water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. For soil, a solvent extraction like Soxhlet or accelerated solvent extraction (ASE) would be necessary.[6][7]

-

Derivatization: The extracted this compound would need to be derivatized to a more volatile form. This could potentially be achieved through esterification of the sulfonic acid group.

-

Cleanup: A cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) may be necessary to remove interfering matrix components.[8]

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A capillary column suitable for pesticide analysis, such as a DB-5.[7]

-

Injection: A splitless or pulsed splitless injection would likely be used for trace analysis.

-

MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode, monitoring for characteristic ions of the derivatized this compound.

-

Quantification: An internal standard method would be used for accurate quantification.

Workflow Diagram

Caption: General GC-MS workflow requiring derivatization.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody reactions. While ELISA kits are available for a variety of pesticides, a specific commercial kit for the detection of this compound was not identified in the conducted search. The development of a custom ELISA would be required for this application.

General Principles of ELISA for Pesticide Analysis

A competitive ELISA is the most common format for small molecules like pesticides. In this format:

-

Antibodies specific to the target analyte (this compound) are coated onto the wells of a microplate.

-

The sample is added to the wells along with a known amount of enzyme-labeled this compound (conjugate).

-

The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies.

-

After an incubation period, the plate is washed to remove unbound components.

-

A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.

-

The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Logical Relationship Diagram

Caption: Principle of competitive ELISA for pesticide detection.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. NEMI Method Summary - 535 (ITMS) [nemi.gov]

- 5. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 6. gcms.cz [gcms.cz]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. gcms.cz [gcms.cz]

Application Note: Analysis of Propachlor ESA in Water Samples by LC-MS/MS

Introduction

Propachlor (B1678252) is a chloroacetamide herbicide used to control annual grasses and some broadleaf weeds in various crops.[1] Its degradation product, propachlor ethanesulfonic acid (ESA), is a polar compound that can be found in water supplies, particularly in agricultural areas.[2] Monitoring for propachlor ESA in drinking water is crucial for regulatory purposes and ensuring public health. This application note details a robust and sensitive method for the quantitative analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on protocols similar to those outlined in EPA Method 535.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and other related compounds, as demonstrated in various studies.

| Analyte | Calibration Range (ng/mL) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Reference |

| This compound | 0.5 - 100 | 0.006 - 0.043 | 62.3 - 95.5 | [3][4] |

| Acetochlor ESA | 3.6 - 180 | 0.006 - 0.043 | 90.3 - 118.3 | [2][3][4] |

| Alachlor ESA | 3.0 - 150 | 0.006 - 0.043 | 90.3 - 118.3 | [2][3][4] |

| Metolachlor ESA | 0.5 - 100 | 0.006 - 0.043 | 90.3 - 118.3 | [3][4] |

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in water samples.

1. Sample Collection and Preservation

-

Collect water samples in clean glass containers.[5]

-

To prevent microbiological degradation, adjust the sample pH to <2 with 6 N hydrochloric acid at the sampling site.[6]

-

If residual chlorine is present, add 40-50 mg of sodium sulfite (B76179) to each liter of water sample before acidifying.[6]

-

Store samples at or below 6°C and protect them from light.[3] Do not freeze the samples.[3]

-

Samples should be extracted within 14 days of collection.[3]

2. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is based on EPA Method 535 for the extraction and concentration of chloroacetamide degradates from water.[3]

-

Cartridge Conditioning:

-

Use a solid-phase extraction cartridge containing nonporous graphitized carbon (0.5 g).[3]

-

Rinse the cartridge with 20 mL of 10 mM ammonium (B1175870) acetate (B1210297) in methanol (B129727).[7]

-

Follow with 30 mL of reagent water, ensuring the cartridge does not go dry.[7]

-

-

Sample Loading:

-

Elution:

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is typically used.[3] For example, a Hypersil GOLD 50 x 2.1 mm, 3 µm column.[2]

-

Mobile Phase A: Water with 5 mM ammonium acetate.[3]

-

Mobile Phase B: Methanol with 10 mM ammonium acetate.[3]

-

Flow Rate: 0.25 mL/min.[2]

-

Injection Volume: 100 µL.[3]

-

Column Temperature: 65 °C.[2]

-

Gradient: A suitable gradient should be optimized to ensure separation of the target analytes.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[2]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for this compound should be optimized. A common transition is 256 -> 121.[2]

-

Internal Standard: An internal standard, such as Butachlor ESA, should be used for quantification.[2]

-

Surrogate: A surrogate, like Dimethachlor ESA, should be added to samples before extraction to monitor method performance.[2]

-

Visualizations

Caption: Experimental workflow for this compound analysis.

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. NEMI Method Summary - 535 (ITMS) [nemi.gov]

- 4. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. asdlib.org [asdlib.org]

- 7. agilent.com [agilent.com]

Application Note: Solid-Phase Extraction of Propachlor ESA from Water Samples

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of propachlor (B1678252) ethanesulfonic acid (ESA), a primary metabolite of the herbicide propachlor, from various water matrices. The described method utilizes octadecylsilane (B103800) (C18) SPE cartridges for the effective isolation and concentration of this polar, water-soluble compound prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, environmental scientists, and analytical chemists requiring a robust and reliable method for the quantification of propachlor ESA in water.

Introduction

Propachlor is a widely used acetanilide (B955) herbicide for the control of annual grasses and some broadleaf weeds. Its degradation in the environment leads to the formation of more mobile and persistent metabolites, including this compound (2-((1-methylethyl)phenylamino)-2-oxoethanesulfonic acid).[1] Due to its potential to contaminate ground and surface water, sensitive and accurate analytical methods are essential for monitoring its presence. Solid-phase extraction is a critical sample preparation step that removes interfering matrix components and concentrates the analyte, thereby enhancing analytical sensitivity and accuracy. The protocol detailed herein is based on established methodologies for the analysis of acetamide (B32628) herbicide degradates in water.[2][3]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing an effective SPE method.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₄S |

| Molecular Weight | 257.31 g/mol [1] |

| IUPAC Name | 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid[1] |

| Description | This compound is an organosulfonic acid and a metabolite of the herbicide propachlor.[1] |

Quantitative Performance Data

The following data is adapted from the U.S. Geological Survey method for the analysis of acetamide herbicides and their degradation products, which utilizes online solid-phase extraction with octadecylsilane media followed by LC/MS.[2][3] These results demonstrate the effectiveness of C18-based SPE for this compound.

Table 1: Method Detection Limits and Mean Recoveries of this compound

| Water Matrix | Spiking Concentration (µg/L) | Mean Recovery (%) | Method Detection Limit (MDL) (µg/L) |

| Reagent Water | 0.10 | 90.3 - 118.3 | 0.004 - 0.051 |

| Reagent Water | 1.0 | 90.3 - 118.3 | 0.004 - 0.051 |

| Ground Water | 0.10 | 62.3 - 95.5 | 0.004 - 0.051 |

| Ground Water | 1.0 | 62.3 - 95.5 | 0.004 - 0.051 |

| Surface Water | 0.10 | 62.3 - 95.5 | 0.004 - 0.051 |

| Surface Water | 1.0 | 62.3 - 95.5 | 0.004 - 0.051 |

| Note: Recovery ranges and MDLs are for the entire class of acetamide degradation products, including this compound, as reported in the cited USGS method.[2][3] |

Experimental Protocol: SPE of this compound

This protocol describes a manual SPE procedure using C18 cartridges for the extraction of this compound from water samples.

Materials:

-

SPE Cartridges: C18, 500 mg, 6 mL (or similar)

-

Reagents:

-

Methanol (B129727) (HPLC Grade)

-

Deionized Water (HPLC Grade)

-

Ethyl Acetate (B1210297) (HPLC Grade)

-

Formic Acid (optional, for sample pH adjustment)

-

-

Equipment:

-

SPE Vacuum Manifold

-

Vacuum Pump

-

Sample Collection Vials (e.g., 15 mL glass conical tubes)

-

Nitrogen Evaporator

-

Glassware for sample and reagent preparation

-

Workflow Diagram:

Caption: Workflow for the solid-phase extraction of this compound.

Procedure:

-

Sample Pretreatment:

-

Filter the water sample (e.g., 250 mL) through a 0.45 µm filter to remove particulate matter.

-

For enhanced retention of the acidic ESA metabolite, acidification of the sample to approximately pH 3.0 with formic acid is recommended, though not always mandatory.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 5 mL of ethyl acetate.

-

Condition the sorbent by passing 5 mL of methanol through the cartridge.

-

Equilibrate the sorbent by passing 10 mL of deionized water. Crucially, do not allow the cartridge to go dry at this stage.

-

-

Sample Loading:

-

Load the pretreated water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

-

Dry the cartridge thoroughly by drawing air through it under full vacuum for at least 10-15 minutes. This step is critical for ensuring efficient elution with organic solvents.

-

-

Elution:

-

Place clean collection vials inside the manifold.

-

Elute the retained this compound from the cartridge by passing 8-10 mL of a 1:1 (v/v) mixture of ethyl acetate and methanol. A slow flow rate of 1-2 mL/min is recommended to ensure complete elution.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small, precise volume (e.g., 0.5 - 1.0 mL) of the initial mobile phase used for the LC-MS analysis.

-

Vortex the vial to ensure the analyte is fully dissolved. The sample is now ready for injection.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the sample, the SPE process, and the final analysis, highlighting the key transitions and objectives at each stage.

Caption: Logical flow from raw sample to final analysis.

Conclusion

The solid-phase extraction method using C18 cartridges is a highly effective technique for the isolation and concentration of this compound from water samples. The protocol provided, supported by performance data from established methods, offers a reliable foundation for laboratories conducting environmental monitoring of this important herbicide metabolite. Proper execution of each step, particularly cartridge conditioning and drying, is vital for achieving high recovery and reproducibility.

References

- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

High-Purity Propachlor ESA Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity propachlor (B1678252) ethanesulfonic acid (ESA) analytical standard. Propachlor ESA is a major metabolite of the herbicide propachlor, and its detection and quantification are crucial for environmental monitoring, food safety assessment, and toxicological studies.[1] This analytical standard serves as a certified reference material for the accurate calibration of analytical instruments and the validation of methods for its determination in various matrices.[1][2]

Analytical Applications

The high-purity this compound analytical standard is primarily intended for use in chromatographic methods for the separation, identification, and quantification of this compound residues in environmental and biological samples.

Primary applications include:

-

Environmental Monitoring: Quantification of this compound in soil and water samples to assess environmental contamination and study its fate and transport.

-

Food Safety: Determination of this compound residues in food products to ensure compliance with regulatory limits.[1]

-

Toxicological Research: Use as a reference standard in studies investigating the metabolic pathways and potential toxicity of propachlor.

-

Method Development and Validation: Essential for establishing the accuracy, precision, linearity, and sensitivity of analytical methods for this compound detection.

Physicochemical and Stability Data

Proper storage and handling of the analytical standard are critical to maintain its integrity and ensure accurate analytical results.

| Property | Value | Reference |

| Chemical Name | Sodium 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate | --INVALID-LINK-- |

| CAS Number | 947601-88-9 | [2][3] |

| Molecular Formula | C₁₁H₁₄NNaO₄S | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) | [2][4] |

| Storage Conditions | Refrigerated (2-8 °C) | [2] |

| Shelf Life (in solution) | Approximately 24 months under recommended storage conditions. | [4] |

| Stability | Stable under recommended storage. Decomposes in strongly acidic or alkaline conditions. |

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate working standard solutions for calibration and spiking experiments.

Materials:

-

High-purity this compound analytical standard

-

Methanol or Acetonitrile (HPLC or LC-MS grade)

-

Volumetric flasks (Class A)

-

Calibrated pipettes or microsyringes

Procedure:

-

Allow the analytical standard vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the this compound standard.

-

Dissolve the weighed standard in a small volume of the chosen solvent (Methanol or Acetonitrile) in a volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

-

Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standard solutions of known concentrations for constructing a calibration curve.

-

Store the stock and working standard solutions in amber vials at 2-8 °C.

Sample Preparation: Extraction from Water Samples

Objective: To extract this compound from water samples for subsequent analysis.

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Methanol

-

Deionized water

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge.

-

Load the sample: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elute the analyte: Elute the this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile (e.g., 2 x 3 mL).

-

Concentrate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute: Reconstitute the residue in a small, known volume of the mobile phase used for the chromatographic analysis.

-

Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound using HPLC with UV or Mass Spectrometric (MS) detection.

| Parameter | Condition |

| Instrument | HPLC system with a UV or Mass Spectrometer detector |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30 °C |

| UV Detection | 210 nm |

| MS Detection | Electrospray Ionization (ESI) in negative mode, monitoring specific m/z transitions for this compound |

Analysis Procedure:

-